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Compound of Interest

Compound Name: D-Prolinol

Cat. No.: B1301034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for D-
Prolinol, a versatile chiral building block crucial in asymmetric synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering a foundational dataset for its identification, characterization, and

application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The 1H and 13C NMR data provide a detailed map of the hydrogen and carbon

framework of D-Prolinol. The data presented here is for L-Prolinol, the enantiomer of D-
Prolinol; the chemical shifts are identical for both enantiomers.

1H NMR Spectroscopic Data
The 1H NMR spectrum of D-Prolinol in CDCl3 exhibits distinct signals corresponding to the

different proton environments in the molecule.
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Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~3.94 m 1H H on C2

~3.56 m 1H H on C5a

~3.38 m 1H H on C5b

~3.21 m 1H H on Cα

~2.93 m 2H CH2 on C4

~1.77 m 4H
CH2 on C3, CH2 on

Cβ

13C NMR Spectroscopic Data
The proton-decoupled 13C NMR spectrum provides information on the carbon skeleton of D-
Prolinol.

Chemical Shift (δ) ppm Assignment

~67.0 C5

~60.0 C2

~46.0 Cα

~28.0 C3

~25.0 C4

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of D-Prolinol, a primary alcohol and a secondary amine, will show characteristic

absorption bands for O-H, N-H, and C-O stretching vibrations.
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Wavenumber (cm-1) Vibration Type Functional Group

3400 - 3200 (broad) O-H stretch Alcohol

3350 - 3310 N-H stretch Secondary Amine

2960 - 2850 C-H stretch Alkane

1150 - 1050 C-O stretch Primary Alcohol

1150 - 1020 C-N stretch Amine

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For D-Prolinol (molar mass: 101.15 g/mol ), the mass spectrum would show a

molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment

101 Base Peak (100) [M]+ (Molecular Ion)

70 High [M - CH2OH]+

43 Medium [C3H7]+

30 Medium [CH2NH2]+

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of D-Prolinol in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl3, D2O) in a clean NMR tube. Ensure the sample is free of

any solid particles.[1]

Data Acquisition:
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Place the NMR tube in the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

For 1H NMR, acquire the spectrum using a standard pulse program.

For 13C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet

peaks for each carbon.[2]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the 1H NMR spectrum.

IR Spectroscopy (ATR Method)
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

Sample Application: Place a small drop of neat D-Prolinol liquid onto the ATR crystal,

ensuring complete coverage.[4]

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm-1).

[5]

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (Electron Ionization)
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Sample Introduction: Introduce a small amount of the D-Prolinol sample into the mass

spectrometer, typically via direct infusion or after separation by gas chromatography.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical sample like D-Prolinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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